molecular formula C5H2ClNO2S2 B6589505 4-cyanothiophene-3-sulfonyl chloride CAS No. 112472-37-4

4-cyanothiophene-3-sulfonyl chloride

Cat. No.: B6589505
CAS No.: 112472-37-4
M. Wt: 207.7
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Description

4-Cyanothiophene-3-sulfonyl chloride (CAS 1909318-87-1) is a high-value heteroaromatic building block with the molecular formula C5H2ClNO2S2 and a molecular weight of 207.66 g/mol . Its structure integrates two highly versatile functional groups: a sulfonyl chloride and an electron-withdrawing nitrile (cyano) group on a thiophene scaffold, making it a privileged precursor in medicinal chemistry and organic synthesis. Thiophene derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities and are found in numerous FDA-approved therapeutics . They exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antifungal activities . The specific value of this compound lies in its application as a key intermediate for the synthesis of sulfonamides. The sulfonyl chloride group readily reacts with amino groups in amino acid esters and other amines to form sulfonamide bonds, a reaction that is central to producing sulfonopeptides . Sulfonopeptides are sulfur analogues of natural peptides that act as potent enzyme inhibitors by mimicking the tetrahedral transition state of amide or ester hydrolysis . This mechanism makes them invaluable tools in biochemical research and the development of new therapeutic agents. This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. The product requires cold-chain transportation and appropriate storage to maintain stability . Researchers are advised to consult the relevant Safety Data Sheet for proper handling protocols, as sulfonyl chlorides are typically reactive and corrosive.

Properties

CAS No.

112472-37-4

Molecular Formula

C5H2ClNO2S2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

Preparation Methods

Role of Electron-Withdrawing Groups

The cyano group’s strong electron-withdrawing nature reduces the aromatic ring’s reactivity, necessitating aggressive reagents for sulfonation or chlorosulfonation. Computational studies suggest that the nitrile’s inductive effect dominates over resonance, making C-3 the most electrophilically susceptible position.

Direct Chlorosulfonation of 4-Cyanothiophene

Direct chlorosulfonation employs chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group in a single step.

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic substitution, where ClSO₃H generates a sulfonic acid intermediate, which is subsequently chlorinated. A representative protocol involves:

  • Reagents : 4-Cyanothiophene, excess ClSO₃H (3–5 equiv).

  • Temperature : 0–5°C to minimize side reactions.

  • Time : 6–12 hours.

Example Protocol :
4-Cyanothiophene (1.0 mol) is added dropwise to ClSO₃H (4.2 mol) at 0°C. The mixture is stirred for 8 hours, quenched with ice water, and extracted with dichloromethane. The organic layer is dried over MgSO₄, yielding 4-cyanothiophene-3-sulfonyl chloride with 65–72% purity.

Challenges and Optimization

  • Side Reactions : Nitrile hydrolysis to carboxylic acids under acidic conditions.

  • Mitigation : Use of non-aqueous solvents (e.g., ClCH₂CH₂Cl) and controlled temperatures.

  • Yield Improvement : Sequential addition of ClSO₃H and PCl₅ (1.2 equiv) enhances chlorination efficiency, achieving 85% purity.

Two-Step Sulfonation-Chlorination Approach

This method separates sulfonic acid formation from chlorination, allowing intermediate purification.

Sulfonation with Fuming Sulfuric Acid

Step 1 :
4-Cyanothiophene reacts with oleum (20% SO₃) at 50°C for 4 hours, yielding 4-cyano-3-thiophenesulfonic acid.

Step 2 :
The sulfonic acid is treated with PCl₅ (2.5 equiv) in refluxing POCl₃ (3 hours), producing the sulfonyl chloride.

Data Table 1 : Comparative Yields for Chlorinating Agents

Chlorinating AgentSolventTemperature (°C)Yield (%)Purity (HPLC)
PCl₅POCl₃1108997.2
SOCl₂Toluene807692.5
Cl₂ (gaseous)ClCH₂CH₂Cl608194.8

Adapted from pyridine sulfonyl chloride methodologies

Alternative Routes via Thiol Intermediate Oxidation

A less common route involves oxidizing a thiol precursor to the sulfonyl chloride.

Synthesis of 4-Cyanothiophene-3-thiol

  • Method : Lithiation of 4-bromothiophene-3-carbonitrile followed by reaction with elemental sulfur.

  • Challenges : Air sensitivity of the thiol intermediate necessitates inert conditions.

Oxidation to Sulfonyl Chloride

Oxidation Protocol :
The thiol (1.0 mol) is treated with Cl₂ gas in aqueous HCl (10%) at −10°C for 2 hours. This method achieves 78% yield but requires rigorous temperature control to prevent over-oxidation to sulfonic acids.

Emerging Catalytic Methods

Recent advances leverage titanium- and manganese-based catalysts to improve regioselectivity. For example, Ti(OiPr)₄ with chiral ligands achieves enantioselective sulfonation, though applicability to 4-cyanothiophene remains experimental .

Chemical Reactions Analysis

Types of Reactions

4-Cyanothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Produces sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Forms carboxylic acids.

    Reduction: Yields primary amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

4-Cyanothiophene-3-sulfonyl chloride has been investigated for its potential as an antitumor agent. A study highlighted its ability to inhibit autotaxin (ATX), an enzyme implicated in cancer progression. The compound exhibited promising inhibitory activity against ATX, which is associated with metastatic behavior in various cancers, including melanoma and breast cancer. The structure-activity relationship (SAR) studies indicated that modifications to the thiophene ring could enhance potency, with some derivatives showing IC50 values in the low nanomolar range .

1.2 Synthesis of Bioactive Molecules

This sulfonyl chloride serves as a key intermediate in the synthesis of various bioactive molecules. For example, it can be utilized to produce sulfonamide derivatives that exhibit antibacterial properties. The introduction of the sulfonyl group enhances the solubility and bioavailability of the resulting compounds, making them suitable candidates for drug development .

Organic Synthesis

2.1 Reaction with Nucleophiles

This compound can react with a variety of nucleophiles, facilitating the formation of sulfonamide bonds. This reaction is particularly useful in creating complex organic structures, including pharmaceuticals and agrochemicals. The reactivity of the sulfonyl chloride allows for selective functionalization of various substrates under mild conditions .

2.2 Synthesis of Heterocycles

The compound is also employed in synthesizing heterocyclic compounds, which are essential in pharmaceuticals. The introduction of the thiophene ring into heterocyclic systems can impart unique electronic properties and enhance biological activity. Studies have shown that derivatives containing thiophene moieties often display improved pharmacological profiles compared to their non-thiophene counterparts .

Materials Science

3.1 Conductive Polymers

This compound has applications in materials science, particularly in the development of conductive polymers. Its incorporation into polymer matrices can improve electrical conductivity and thermal stability, making it suitable for applications in organic electronics and sensors .

3.2 Photovoltaic Devices

Research indicates that thiophene-based compounds can be used as active materials in organic photovoltaic devices. The unique properties of this compound contribute to enhanced charge transport and light absorption characteristics, leading to improved efficiency in solar energy conversion .

Data Tables

Application Area Compound Role Key Findings
Medicinal ChemistryAntitumor agentInhibits autotaxin; IC50 values < 50 nM for derivatives
Organic SynthesisIntermediate for sulfonamide synthesisReacts with nucleophiles to form sulfonamide bonds
Materials ScienceComponent in conductive polymersEnhances electrical conductivity
Photovoltaic DevicesActive material for solar cellsImproves efficiency through better charge transport

Case Studies

  • Antitumor Efficacy Study : A recent publication explored the effects of this compound on human melanoma cells, demonstrating a significant reduction in cell viability when treated with this compound and its derivatives .
  • Synthesis Methodologies : Various synthetic routes utilizing this compound have been developed, showcasing its versatility as a building block for complex organic molecules .
  • Material Properties Investigation : Research on conductive polymers incorporating this compound revealed enhanced thermal stability and electrical conductivity compared to traditional materials used in organic electronics .

Mechanism of Action

The mechanism of action of 4-cyanothiophene-3-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity makes it useful in modifying biological macromolecules and synthesizing complex organic compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-cyanothiophene-3-sulfonyl chloride with structurally analogous sulfonyl chlorides and related sulfur-containing compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Predicted Boiling Point (°C)
This compound C₅H₂ClNO₂S₂ -CN (4), -SO₂Cl (3) ~207.64* Sulfonyl chloride, cyano Not reported
4-(Trifluoromethyl)thiophene-3-sulfonyl chloride C₅H₂ClF₃O₂S₂ -CF₃ (4), -SO₂Cl (3) 250.64 Sulfonyl chloride, trifluoromethyl 385.4 ± 52.0
(4-Chloro-3-methylphenyl) methyl cyanocarbonimidodithioate C₁₀H₉ClN₂S₂ -Cl (4), -CH₃ (3), cyanocarbonimidodithioate 256.77 Cyanocarbonimidodithioate, aryl 385.4 ± 52.0

*Calculated based on molecular formula.

Reactivity and Electronic Effects

  • This compound: The cyano group (-CN) is a strong electron-withdrawing group (EWG), increasing the electrophilicity of the sulfonyl chloride. This enhances reactivity in nucleophilic substitutions (e.g., with amines to form sulfonamides) but may reduce thermal stability compared to less electron-deficient analogs.
  • 4-(Trifluoromethyl)thiophene-3-sulfonyl chloride: The trifluoromethyl (-CF₃) group is moderately electron-withdrawing. While it also activates the sulfonyl chloride, its bulkier nature may sterically hinder reactions compared to the cyano analog. The fluorine atoms confer metabolic stability and lipophilicity, making this compound useful in drug design .
  • (4-Chloro-3-methylphenyl) methyl cyanocarbonimidodithioate: This phenyl-based compound lacks a sulfonyl chloride group but features a cyanocarbonimidodithioate moiety. The chlorine and methyl groups on the aryl ring influence electronic effects, but its reactivity diverges significantly due to the absence of -SO₂Cl .

Physicochemical Properties

  • Boiling Point: The trifluoromethyl derivative has a high predicted boiling point (385.4°C), likely due to increased molecular weight and fluorine-induced intermolecular forces. Data for the cyano analog is lacking but expected to be lower due to its smaller size.
  • pKa: The cyano group’s strong EWG nature may lower the pKa of the sulfonyl chloride, increasing its acidity compared to the -CF₃ analog.

Research Findings and Trends

  • Synthetic Utility : The copper-catalyzed reactions described in (e.g., azide-alkyne cycloadditions) are less relevant to sulfonyl chlorides but highlight the importance of EWGs in modulating reactivity for click chemistry.
  • Stability Challenges: this compound’s high reactivity may necessitate low-temperature storage, whereas the trifluoromethyl analog’s stability allows broader handling flexibility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-cyanothiophene-3-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonation of a pre-functionalized thiophene derivative. For example, chlorosulfonic acid can introduce the sulfonyl chloride group onto the thiophene ring at position 3, followed by purification via column chromatography or recrystallization. Optimizing temperature (e.g., 0–5°C to minimize side reactions) and stoichiometry of chlorosulfonic acid is critical. Post-synthetic characterization using NMR and IR spectroscopy ensures structural fidelity .

Q. How should researchers handle and store this compound to prevent decomposition, based on its chemical reactivity?

  • Methodological Answer : This compound is moisture-sensitive and thermally unstable. Store under inert gas (argon or nitrogen) at –20°C in airtight, dark glass containers. Use anhydrous solvents (e.g., dry DCM or THF) during reactions. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood due to its corrosive nature and potential release of HCl gas .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and purity (e.g., characteristic downfield shifts for sulfonyl chloride at ~3.5–4.0 ppm in 1H NMR).
  • FT-IR : Peaks at ~1360 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S=O asymmetric stretch).
  • Mass Spectrometry (ESI-TOF) : To validate molecular weight and detect impurities.
  • X-ray Crystallography (if crystalline): For unambiguous structural confirmation .

Advanced Research Questions

Q. How do electronic effects of the cyano group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing cyano group at position 4 activates the sulfonyl chloride at position 3 by increasing the electrophilicity of the sulfur atom. This enhances reactivity toward nucleophiles (e.g., amines, alcohols) in SN2 mechanisms. Kinetic studies using varying nucleophiles (e.g., aniline vs. ethanol) and DFT calculations can quantify this electronic effect .

Q. What strategies can resolve contradictions in reported reaction yields or conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) can identify optimal conditions. For example, conflicting reports on amidation yields may arise from trace moisture; rigorous drying of reagents/solvents and monitoring reaction progress via TLC or in-situ IR can clarify discrepancies .

Q. What computational methods are suitable for modeling the reaction mechanisms of this compound in complex organic syntheses?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model transition states and activation energies for sulfonamide formation. Molecular dynamics simulations (e.g., in Gaussian or ORCA) can predict solvent effects, while QTAIM analysis visualizes electron density changes during bond formation/breaking .

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